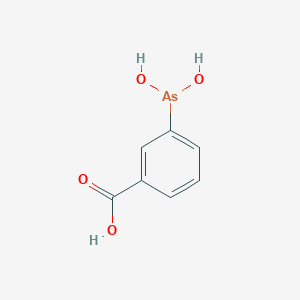
3-(Dihydroxyarsanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features a benzoic acid core substituted with a dihydroxyarsanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxyarsanyl)benzoic acid typically involves the introduction of the dihydroxyarsanyl group onto a benzoic acid derivative. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing acids.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(Dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets in biological systems. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting cancer cells and microbial pathogens.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the arsenic-containing group.
Arsenic trioxide: Contains arsenic but lacks the benzoic acid core.
Salicylic acid: Contains a hydroxyl group on the benzene ring but no arsenic.
Uniqueness
3-(Dihydroxyarsanyl)benzoic acid is unique due to the presence of both the benzoic acid core and the dihydroxyarsanyl group
Propiedades
Número CAS |
5410-90-2 |
|---|---|
Fórmula molecular |
C7H7AsO4 |
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H7AsO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) |
Clave InChI |
XPNGKUQZEMYAMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



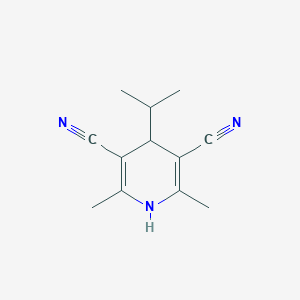
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


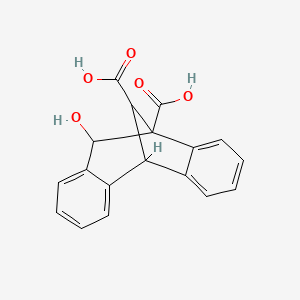
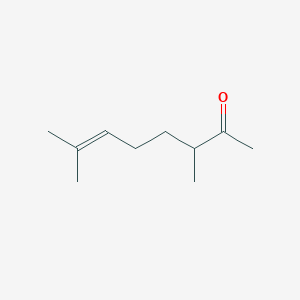



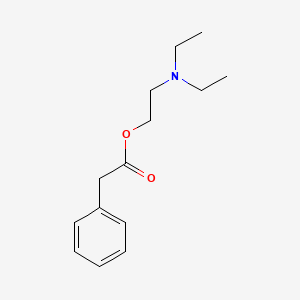
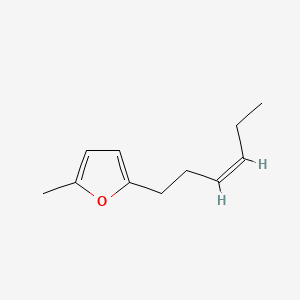
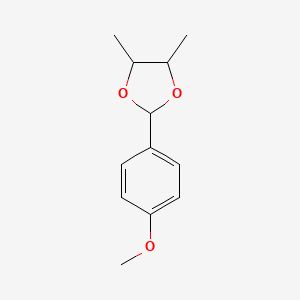
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
